![molecular formula C23H21ClN2O4 B2641072 7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-64-4](/img/structure/B2641072.png)
7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These types of compounds are often synthesized for their potential biological activities . The compound has a morpholinoethyl group, a phenyl group, and a chlorine atom attached to different positions of the chromeno[2,3-c]pyrrole-3,9-dione core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involve multicomponent processes . These methods are often compatible with a wide range of substituents .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a chromeno[2,3-c]pyrrole-3,9-dione core . The morpholinoethyl and phenyl groups, as well as the chlorine atom, are likely to influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholinoethyl and phenyl groups, as well as the chlorine atom, could affect its solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrrole derivatives, including this compound, have been explored for their potential as drugs. Researchers investigate their pharmacological properties, such as antibacterial, antioxidant, anti-inflammatory, antitubercular, and antitumor activities . In particular, this compound’s structural features make it an interesting candidate for drug development.
Heterocyclic Synthesis
The synthesis of functionalized pyrroles is an ongoing area of interest. Multi-component reactions involving arylglyoxals and enaminocarbonyl compounds have been employed to create polyfunctionalized pyrrole derivatives. This compound’s three-component reaction with arylglyoxals and Meldrum’s acid in ethanol yields new pyrrole derivatives efficiently .
Future Directions
properties
IUPAC Name |
7-chloro-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-16-6-7-18-17(14-16)21(27)19-20(15-4-2-1-3-5-15)26(23(28)22(19)30-18)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOQVYKZMPGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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